molecular formula C11H15NO2 B195473 Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]- CAS No. 126002-14-0

Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-

Cat. No. B195473
M. Wt: 193.24 g/mol
InChI Key: GWGNROSMHVOCKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, formamide can be produced by treating formic acid with ammonia, which produces ammonium formate, which in turn yields formamide upon heating . Another method involves the aminolysis of ethyl formate . In the case of (4-Methoxyphenyl)formamide, it was first synthesized by the reaction of (4-methoxyphenyl)amine with ethyl formate .

Scientific Research Applications

Synthesis Applications

  • Synthesis of O-Silylurethanes, Ureas, and Formamides : Utilization of (4-methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides, including the synthesis of (4-methoxyphenyl)formamide, has been investigated. X-ray diffraction (XRD) analysis was used for structural determination (Belova et al., 2017).

  • Preparation as a Key Intermediate : It has been synthesized as a key intermediate for antiasthmatic formoterol, demonstrating its significance in pharmaceutical synthesis (Wang Yong-mei, 2007).

Chemical Analysis and Identification

  • In Clandestine Synthesis : Identified as a contaminant in the clandestine synthesis of 4-methoxyamphetamine (PMA), highlighting its presence in illicit drug manufacturing and the importance of accurate chemical analysis in forensic science (Błachut et al., 2002).

Pharmaceutical Research

  • Characterization of β2-Adrenoceptors : Utilized in the synthesis of radioligand [11C]formoterol for the characterization of pulmonary β2-adrenoceptors using positron emission tomography (PET), demonstrating its application in advanced medical imaging and receptor studies (Visser et al., 1998).

  • In Fungicidal Research : Investigated as part of compounds with systemic fungicidal activity, showing its potential use in agricultural chemistry (Carter et al., 1974).

Chemical Properties and Transformations

  • Solid Phase Transition Study : The physical properties, including phase transitions during grinding, of N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide were explored, contributing to the understanding of its physical and chemical behaviors (Yada et al., 2003).

Methodological Developments

  • In N-Formylation of Amines : Demonstrated as a reagent in the N-formylation of amines, offering a methodological advancement in organic synthesis (Ishida & Haruta, 2009).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)propan-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNROSMHVOCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559794
Record name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Methoxyphenyl)propan-2-yl]formamide

CAS RN

126002-14-0
Record name N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-
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